molecular formula C13H10ClNO3S B12619975 3-[2-(4-Chloroanilino)-2-oxoethyl]thiophene-2-carboxylic acid CAS No. 917614-43-8

3-[2-(4-Chloroanilino)-2-oxoethyl]thiophene-2-carboxylic acid

Katalognummer: B12619975
CAS-Nummer: 917614-43-8
Molekulargewicht: 295.74 g/mol
InChI-Schlüssel: YOWBXGUYZKPFMQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[2-(4-Chloroanilino)-2-oxoethyl]thiophene-2-carboxylic acid is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds with thiophene rings are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Vorbereitungsmethoden

The synthesis of 3-[2-(4-Chloroanilino)-2-oxoethyl]thiophene-2-carboxylic acid typically involves the condensation of thiophene-2-carboxylic acid derivatives with 4-chloroaniline and oxoethyl intermediates. One common synthetic route includes the reaction of thiophene-2-carboxylic acid with 4-chloroaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane under reflux conditions .

Analyse Chemischer Reaktionen

3-[2-(4-Chloroanilino)-2-oxoethyl]thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

3-[2-(4-Chloroanilino)-2-oxoethyl]thiophene-2-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-[2-(4-Chloroanilino)-2-oxoethyl]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Vergleich Mit ähnlichen Verbindungen

3-[2-(4-Chloroanilino)-2-oxoethyl]thiophene-2-carboxylic acid can be compared with other thiophene derivatives such as:

These compounds share the thiophene ring structure but differ in their substituents and specific applications, highlighting the versatility and uniqueness of this compound .

Eigenschaften

CAS-Nummer

917614-43-8

Molekularformel

C13H10ClNO3S

Molekulargewicht

295.74 g/mol

IUPAC-Name

3-[2-(4-chloroanilino)-2-oxoethyl]thiophene-2-carboxylic acid

InChI

InChI=1S/C13H10ClNO3S/c14-9-1-3-10(4-2-9)15-11(16)7-8-5-6-19-12(8)13(17)18/h1-6H,7H2,(H,15,16)(H,17,18)

InChI-Schlüssel

YOWBXGUYZKPFMQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1NC(=O)CC2=C(SC=C2)C(=O)O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.